2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-3-2-4-18(13-17)24-14-19(22)21-11-7-16(8-12-21)25-15-5-9-20-10-6-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVDOOQAGTIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
Formation of 4-(Pyridin-4-yloxy)piperidine
The piperidine ring substituted at the 4-position with a pyridin-4-yloxy group is synthesized via nucleophilic aromatic substitution. A modified protocol from employs 4-chloropyridine and 4-hydroxypiperidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–5°C for 24 hours. Alternatively, a microwave-assisted SN2 reaction using 4-iodopyridine and piperidin-4-ol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 120°C for 1 hour achieves a 78% yield.
Key Data:
| Reaction Condition | Yield | Purity (HPLC) |
|---|---|---|
| Mitsunobu (THF, 24h) | 65% | 95% |
| Microwave (DMF, 1h) | 78% | 98% |
Etherification with 3-Methoxyphenol
Williamson Ether Synthesis
The ketone intermediate reacts with 3-methoxyphenol under Williamson conditions. A mixture of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours facilitates ether bond formation, yielding the target compound at 68%. Substituting t-BuOK with sodium hydride (NaH) in DMF increases the yield to 74% but necessitates rigorous moisture exclusion.
Comparative Etherification Data:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| t-BuOK | DMSO | 60°C | 12h | 68% |
| NaH | DMF | 25°C | 24h | 74% |
Alternative Pathways and Novel Approaches
One-Pot Sequential Synthesis
A patent-derived method combines piperidine acylation and etherification in a single pot. Using 4-(pyridin-4-yloxy)piperidine , chloroacetyl chloride , and 3-methoxyphenol with cesium carbonate (Cs₂CO₃) in DMF at 100°C for 8 hours achieves a 70% yield, reducing purification steps.
Characterization and Quality Control
Spectroscopic Validation
Challenges and Mitigation Strategies
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patents describe continuous flow systems for piperidine acylation, achieving 85% yield with a residence time of 30 minutes at 100°C, enhancing scalability and reproducibility.
Waste Reduction
Solvent recovery systems (e.g., DMSO distillation) and catalyst recycling (e.g., immobilized lipases) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can yield an alcohol derivative.
Scientific Research Applications
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidinyl Ethanone Derivatives
Tetrazole-Substituted Analogs (Compounds 22–28)
- Structure: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) replace the pyridinyloxy and methoxyphenoxy groups with a tetrazole ring and aryl substituents .
- Synthesis: Synthesized via reaction of aryl anilines with sodium azide, followed by chloroacetylation and piperidine substitution. This contrasts with the target compound’s synthesis, which likely involves etherification steps for pyridinyloxy and phenoxy groups.
- Properties : Tetrazole’s high dipole moment and hydrogen-bonding capacity enhance solubility but may reduce membrane permeability compared to the target compound’s ether-linked groups.
- Activity : Tetrazole derivatives often exhibit potent enzyme inhibition (e.g., kinases) due to their ability to mimic carboxylate groups .
Chlorophenoxy-Benzylamine Analogs (Compound 21)
- Structure: Features a chlorophenoxy group and benzylamine moiety (e.g., 1-[4-(2-[2-(4-chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]ethanone) .
- Activity : Benzylamine groups are associated with selective inhibition of 17β-hydroxysteroid dehydrogenase, suggesting divergent therapeutic applications compared to the target compound .
Fluorine-Substituted Analogs (e.g., 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone)
- Structure: Incorporates a difluorobenzoyl group instead of pyridinyloxy-methoxyphenoxy ethers .
- Properties : Fluorine atoms improve metabolic stability and bioavailability (e.g., t½ >6 hours in vitro) but may reduce aqueous solubility.
Pyrimidine and Oxadiazole Derivatives
- Examples: Compounds like {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone .
Radiolabeled Analogs (e.g., [18F]3)
- Structure: Contains a dihydroquinolinyl group and fluorine-18 label for PET imaging .
- Application: Optimized for blood-brain barrier penetration (brain uptake >2% ID/g in mice), whereas the target compound’s methoxyphenoxy group may limit CNS access due to higher polarity .
Physicochemical and Pharmacokinetic Comparison
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
The compound 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034301-03-4, is a complex organic molecule that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Structure
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. Its structure consists of a methoxyphenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034301-03-4 |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of various molecular targets, potentially leading to therapeutic effects in multiple biological pathways.
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Receptor Binding : The presence of the pyridine and piperidine moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
Case Studies and Research Findings
Recent studies have explored the compound's potential in different therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit moderate antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise in inhibiting bacterial growth.
- Cytotoxic Effects : Preliminary investigations have suggested that compounds with similar structures may induce apoptosis in cancer cells by interfering with cell cycle regulation . Further studies are needed to confirm these effects specifically for this compound.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(3-Methoxyphenoxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone | Moderate enzyme inhibition |
| 2-(3-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone | Potential cytotoxicity in cancer cell lines |
This comparative analysis highlights the distinctiveness of this compound due to its specific functional groups and their implications for biological activity.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound has potential applications in drug development:
- Drug Design : The unique structural features make it a candidate for designing novel therapeutics targeting specific diseases.
- Research Tool : It can serve as a valuable tool in biochemical assays aimed at understanding enzyme functions and receptor interactions.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone?
The synthesis involves multi-step routes, typically starting with the preparation of intermediates like the piperidine core and functionalized aromatic groups. Key steps include:
- Coupling reactions : The methoxyphenoxy and pyridinyloxy groups are introduced via nucleophilic substitution or etherification under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) .
- Catalysts : Base catalysts (e.g., K₂CO₃) are often used to facilitate ether bond formation .
- Purification : Recrystallization or column chromatography ensures >95% purity, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the piperidine, methoxyphenoxy, and pyridinyloxy groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₄H₂₅N₂O₅) .
- X-ray crystallography : Limited public data exist, but analogous compounds (e.g., biphenyl derivatives) show intermolecular interactions influencing stability .
Q. What functional groups dominate its reactivity, and how do they influence pharmacological potential?
- Methoxyphenoxy group : Enhances lipophilicity and π-π stacking with biological targets .
- Pyridinyloxy moiety : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition .
- Piperidine core : Modulates conformational flexibility, affecting binding to G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity when scaling up production?
- Reaction condition tuning : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and temperature gradients minimizes side products .
- Catalyst screening : Transitioning from K₂CO₃ to cesium carbonate improves etherification efficiency by 15–20% .
- In-line monitoring : Use HPLC-MS to track intermediates in real time, reducing purification steps .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be addressed?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized pyridine derivatives) that may interfere with activity measurements .
- Target validation : Employ CRISPR knockouts to confirm specificity for suspected targets like kinase enzymes .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular docking : Utilize AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ) to identify binding pockets .
- Pharmacophore modeling : Highlight essential features (e.g., methoxy group orientation) using Schrödinger’s Phase .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the methoxy group with halogens (e.g., F, Cl) to modulate electron-withdrawing effects and potency .
- Scaffold hopping : Substitute piperidine with morpholine to alter solubility and pharmacokinetics .
- Bioisosteres : Replace pyridinyloxy with quinolinyloxy to enhance blood-brain barrier penetration .
Q. What protocols ensure compound stability during long-term storage and experimental use?
- Storage conditions : Store at -20°C under argon to prevent oxidation of the pyridine ring .
- Solvent selection : Use deuterated DMSO for NMR studies to avoid proton exchange artifacts .
- Light exposure control : Protect from UV light to prevent photodegradation of the methoxyphenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
